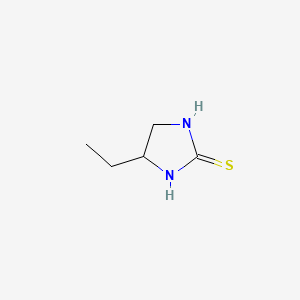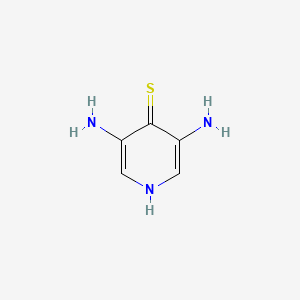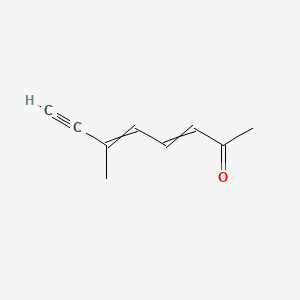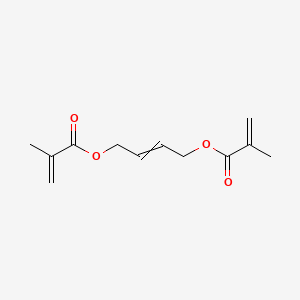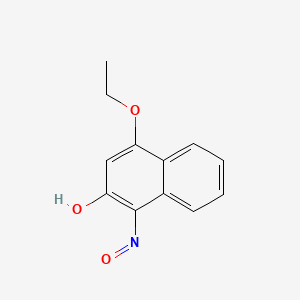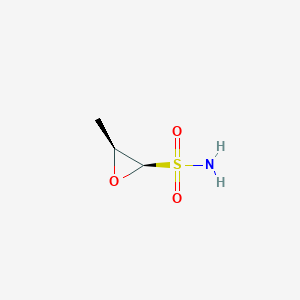
1-Propanesulfonamide,1,2-epoxy-,cis-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) is a chemical compound with the molecular formula C3H7NO3S. It is characterized by the presence of an epoxy group and a sulfonamide group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) typically involves the reaction of propanesulfonamide with an epoxidizing agent under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles like amines and thiols for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted epoxides .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfonamide group can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) can be compared with other similar compounds, such as:
1-Propanesulfonamide,1,2-epoxy-,trans-(8CI): Differing in the stereochemistry of the epoxy group.
2-Propanesulfonamide,1,2-epoxy-,cis-(8CI): Differing in the position of the sulfonamide group.
1-Butanesulfonamide,1,2-epoxy-,cis-(8CI): Differing in the length of the carbon chain.
The uniqueness of 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity .
Eigenschaften
Molekularformel |
C3H7NO3S |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
(2R,3S)-3-methyloxirane-2-sulfonamide |
InChI |
InChI=1S/C3H7NO3S/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 |
InChI-Schlüssel |
GJPWITVHOCUNMF-STHAYSLISA-N |
Isomerische SMILES |
C[C@H]1[C@H](O1)S(=O)(=O)N |
Kanonische SMILES |
CC1C(O1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
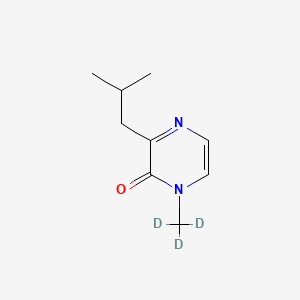

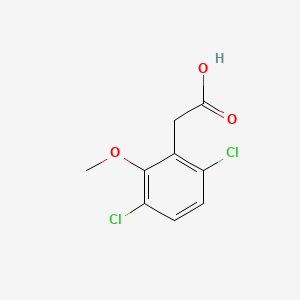
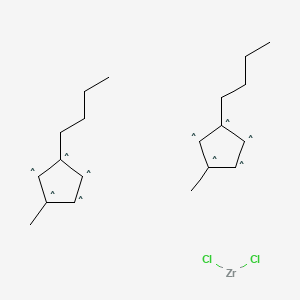
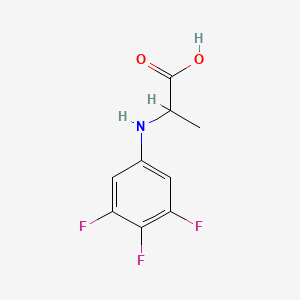
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
